molecular formula C12H23NO4 B3236763 (R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 1374669-66-5

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B3236763
CAS No.: 1374669-66-5
M. Wt: 245.32 g/mol
InChI Key: GJOMHEYOQWPVEZ-MRVPVSSYSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid (CAS 1374669-66-5) is a chiral Boc-protected amino acid derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol, this compound serves as a critical building block for the synthesis of sophisticated peptidomimetics and bioactive molecules. Its structure, featuring a sterically hindered 4,4-dimethylpentanoic acid backbone and a tert-butoxycarbonyl (Boc) protecting group on the amine, is engineered for complex synthetic applications. This compound is structurally related to 3-amino-4,4-dimethyl lithocholic acid derivatives, which have been identified as potent and selective activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) . Research indicates that such activators can bind to a central allosteric pocket to stabilize the active conformation of SHP1, leading to low micromolar activating effects (EC50: 1.54–2.10 μM) and significant anti-tumor activity against leukemia and lung cancer cells[ citation:3]. The 4,4-dimethyl group is a key structural feature that contributes to the biological activity and metabolic stability of the resulting molecules. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use. All information provided is for scientific reference.

Properties

IUPAC Name

(3R)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOMHEYOQWPVEZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374669-66-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid
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Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, also known as Boc-Dmp-Ala-OH, is a compound of interest in the field of medicinal chemistry and pharmacology. This amino acid derivative is notable for its potential applications in peptide synthesis and as a building block in drug development. Understanding its biological activity is crucial for assessing its therapeutic potential.

  • CAS Number : 1374669-66-5
  • Molecular Formula : C12H23NO4
  • Molecular Weight : 245.3153 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis.

The biological activity of this compound primarily stems from its role as an amino acid derivative. It can participate in various biochemical pathways, including:

  • Protein Synthesis : As an amino acid analog, it may influence protein synthesis by serving as a substrate for ribosomal translation processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways due to structural similarities with natural substrates.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Antioxidant Activity : Some studies suggest that amino acid derivatives can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence that certain amino acids can modulate inflammatory responses, which could be relevant for conditions such as arthritis or other inflammatory diseases.

Study on Amino Acid Derivatives

A study published in the Journal of Medicinal Chemistry investigated the effects of various amino acid derivatives on cellular metabolism. The findings highlighted that certain derivatives could enhance metabolic rates and influence the expression of genes related to energy metabolism. This suggests that this compound might possess similar properties due to its structural characteristics .

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReferences
Antioxidant ActivityPotential to reduce oxidative stress
Anti-inflammatory EffectsModulation of inflammatory responses
Metabolic RegulationInfluence on metabolic pathways

Scientific Research Applications

Organic Synthesis

The Boc group in (R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid serves primarily as a protecting group for the amino functionality. This characteristic allows for the selective modification of other functional groups without affecting the amine. The compound is widely used as a building block in the synthesis of peptides and other complex molecules.

Key Benefits in Organic Synthesis:

  • Stability: The Boc group enhances the stability of the amino acid during reactions.
  • Reactivity Control: It allows for controlled reactivity in multi-step synthesis processes.

Pharmaceutical Applications

Due to its structural properties, this compound is utilized in drug design and development. It can act as a precursor for biologically active compounds, including potential pharmaceuticals targeting various diseases.

Case Studies:

  • Peptide Synthesis: The compound has been employed in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts.
  • Chiral Drugs: Its chirality is crucial in developing enantiomerically pure drugs, which often exhibit different pharmacological effects.

Biochemical Research

The compound's utility extends into biochemical research, where it is used to study enzyme interactions and protein folding mechanisms. Its incorporation into peptide sequences can help elucidate structure-function relationships in proteins.

Research Insights:

  • Enzyme Substrates: Studies have shown that derivatives of this compound can serve as substrates for specific enzymes, providing insights into enzymatic mechanisms.
  • Protein Engineering: The compound aids in designing proteins with altered properties by incorporating it into polypeptide chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Reference
(R)-3-(Boc-amino)-4,4-dimethylpentanoic acid C₁₂H₂₃NO₄ 245.31 R-configuration, Boc-protected amine Intermediate for GOAT inhibitors
(S)-3-(Boc-amino)-4,4-dimethylpentanoic acid C₁₂H₂₃NO₄ 245.31 S-configuration, Boc-protected amine Commercial availability (CymitQuimica)
MPI16c C₂₄H₃₅N₂O₇ 475.55 Benzyloxycarbonyl (Z), tert-butoxy-threonine Antiviral (high cellular potency)
MPI20c C₂₀H₂₇N₂O₅ 375.44 Cyclopropyl, Z-protected amine Antiviral (improved metabolic stability)
3-(Boc-amino)-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 Aromatic ring, hydroxyl group Natural product research
Key Observations :
  • Stereochemistry : The R-enantiomer (target compound) and S-enantiomer () share identical molecular formulas but differ in optical activity, which can influence receptor binding in biological systems .
  • Substituent Effects: MPI16c and MPI20c () incorporate bulky groups (e.g., benzyloxycarbonyl, cyclopropyl) that enhance antiviral activity by improving target engagement and resistance to enzymatic degradation . In contrast, the simpler Boc-protected dimethylpentanoic acid structure (target compound) is tailored for synthetic flexibility as an intermediate .
  • Aromatic vs. Aliphatic Backbones: 3-(Boc-amino)-5-hydroxybenzoic acid () exhibits higher polarity due to its aromatic hydroxyl group, likely reducing membrane permeability compared to the aliphatic target compound .

Physicochemical and Commercial Profiles

  • NMR Data : The target compound’s Boc group and dimethyl branches induce distinct ¹³C NMR shifts (e.g., δ ~173 ppm for carboxylic acid, δ ~156 ppm for Boc carbonyl), comparable to MPI derivatives but distinct from aromatic analogues .
  • Commercial Availability : The S-enantiomer is marketed by CymitQuimica at €271/g (97% purity), whereas the R-enantiomer is less commonly available, reflecting its specialized synthetic applications .

Q & A

Basic: What are the critical steps in synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, and how is stereochemical integrity maintained?

Methodological Answer:
Synthesis typically begins with chiral amino acid precursors. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to protect the amine . For stereochemical control, enantiomerically pure starting materials (e.g., (R)-configured amino acids) are essential. Intermediate purification via column chromatography or recrystallization ensures removal of diastereomers. Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) . For example, describes analogous Boc-protected amino acids synthesized using stereospecific iodophenylpropanoic acid intermediates, emphasizing rigorous chiral validation.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine 1H/13C NMR to verify the Boc group (distinct tert-butyl peaks at δ ~1.4 ppm) and carboxylate proton (δ ~12-13 ppm). FT-IR confirms carbonyl stretches (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₂NO₄: 268.1549). highlights similar characterization for Boc-protected β-alanine derivatives, emphasizing cross-validation between techniques .

Advanced: What strategies mitigate side reactions during Boc deprotection in complex molecular systems?

Methodological Answer:
Boc removal under acidic conditions (e.g., TFA/DCM) must avoid carboxyl group activation. Use scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions. Monitor reaction progress via TLC or in situ NMR to terminate at completion. demonstrates benzyl group deprotection via hydrogenolysis (Pd/C) without Boc cleavage, highlighting condition-specific optimization . For acid-sensitive substrates, mild alternatives like HCl/dioxane may be preferable .

Advanced: How do researchers resolve discrepancies in reaction yields between solution-phase and solid-phase synthesis methods?

Methodological Answer:
Contradictions arise from differences in reagent accessibility and purification efficiency. Solution-phase synthesis (e.g., ) allows intermediate isolation but may suffer from solubility issues. Solid-phase methods improve yields by driving reactions to completion via excess reagents but require optimized linkers. Statistical analysis (e.g., Design of Experiments) identifies critical variables (temperature, coupling agents). For instance, reports yields >75% for solution-phase routes using carbodiimide coupling agents, while solid-phase analogs require iterative optimization .

Application-Focused: What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

Methodological Answer:
The compound serves as a chiral building block for peptidomimetics. Its rigid 4,4-dimethylpentanoic acid backbone enhances metabolic stability, while the Boc group facilitates selective amine functionalization. highlights its use in synthesizing DPP-4 inhibitors (e.g., sitagliptin analogs), where stereochemistry at the (R)-center is critical for binding affinity . Structure-activity relationship (SAR) studies, as in , modify the carboxyl group to optimize inhibitor potency against NS3/4A protease .

Advanced: What analytical challenges arise in quantifying trace impurities in Boc-protected derivatives, and how are they addressed?

Methodological Answer:
Trace impurities (e.g., de-Boc byproducts, diastereomers) require ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) or LC-MS/MS . Method validation per ICH guidelines ensures sensitivity (LOQ <0.1%). notes that related diphenylbutanoic acid analogs exhibit low UV absorbance, necessitating CAD for accurate quantification . For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
Reactant of Route 2
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

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